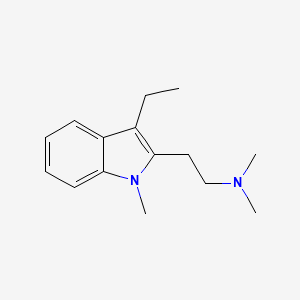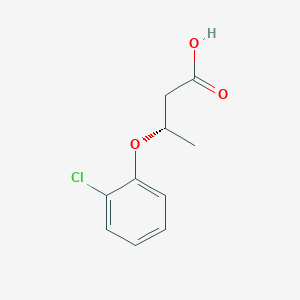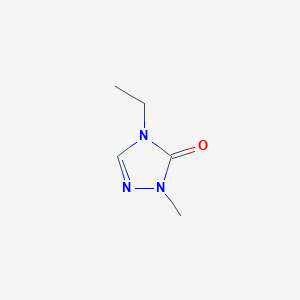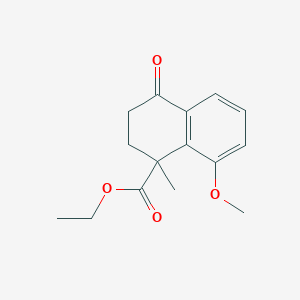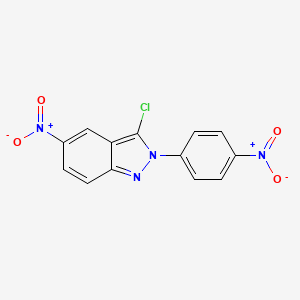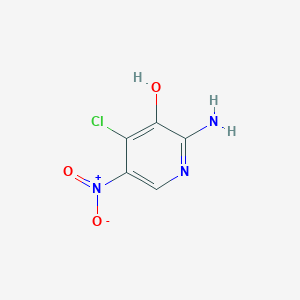
2-Amino-4-chloro-5-nitropyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-chloro-5-nitropyridin-3-ol is a heterocyclic compound with the molecular formula C5H4ClN3O3 It is a derivative of pyridine, characterized by the presence of amino, chloro, and nitro functional groups attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-5-nitropyridin-3-ol typically involves the nitration of 2-Amino-4-chloropyridine, followed by hydrolysis. One common method includes dissolving 4-chloro-5-nitropyridine in an alkaline hydrolyzing agent in ethanol, heating the reaction mixture for 12-24 hours, and then cooling and dehydrating the mixture to obtain the product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and hydrolysis processes, utilizing efficient and cost-effective reagents and conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-chloro-5-nitropyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Reduction: Conversion to 2-Amino-4-chloro-3,5-diaminopyridine.
Oxidation: Formation of pyridine N-oxides and other oxidized derivatives.
Applications De Recherche Scientifique
2-Amino-4-chloro-5-nitropyridin-3-ol is utilized in several scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential use in the development of drugs targeting specific biological pathways.
Agrochemicals: As a precursor for the synthesis of pesticides and herbicides.
Material Science: In the development of novel materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 2-Amino-4-chloro-5-nitropyridin-3-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-chloro-3-nitropyridine: Similar structure but with the nitro group at a different position.
2-Amino-6-chloro-3-nitropyridine: Another isomer with the chloro and nitro groups at different positions.
2-Amino-4-methyl-3-nitropyridine: Contains a methyl group instead of a chloro group
Uniqueness
2-Amino-4-chloro-5-nitropyridin-3-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in various fields, including medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C5H4ClN3O3 |
|---|---|
Poids moléculaire |
189.56 g/mol |
Nom IUPAC |
2-amino-4-chloro-5-nitropyridin-3-ol |
InChI |
InChI=1S/C5H4ClN3O3/c6-3-2(9(11)12)1-8-5(7)4(3)10/h1,10H,(H2,7,8) |
Clé InChI |
PFTMUUZQLCQVAX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=N1)N)O)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[2.2]pentane-1,4-diamine](/img/structure/B13100871.png)
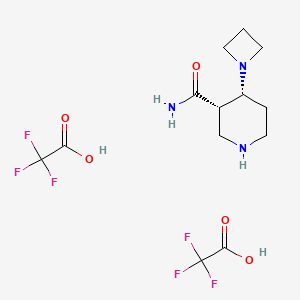
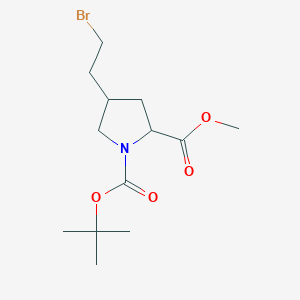

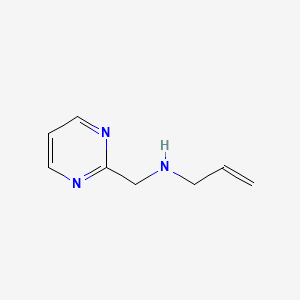
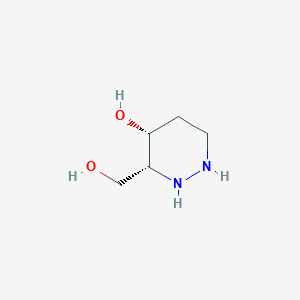
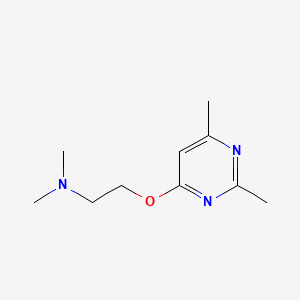
![rac-(1S,7R)-3-Methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B13100921.png)
